N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin is a modified derivative of Erythromycin, a macrolide antibiotic that is widely used in clinical settings for its antibacterial properties. This specific compound has been studied for its potential applications in pharmaceutical toxicology and as a reference standard in research.
The synthesis of N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin typically involves several steps of chemical modification to the parent Erythromycin structure. The process may include:
These reactions often require specific reagents and conditions, including controlled temperatures and pH levels to ensure high yields and purity of the product.
The synthesis may employ techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural verification. The precise conditions (e.g., solvent choice, reaction time) can significantly influence the efficiency and outcome of each synthetic step.
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4?,5?,6-,7?,8?,9?,10-,11?,12+,13-/m0/s1
The stereochemistry is crucial for its biological activity, with specific configurations at certain chiral centers contributing to its pharmacological properties.
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin can undergo various chemical reactions typical for macrolides:
Each reaction's kinetics and mechanisms would need to be studied under controlled laboratory conditions to understand their implications on stability and efficacy.
The mechanism of action for N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin is primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide transfer and elongation during translation.
Research indicates that modifications to the Erythromycin structure can enhance its binding affinity or alter its spectrum of activity against various bacterial strains. Studies have shown that such derivatives may exhibit improved pharmacokinetic properties compared to their parent compounds.
Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) could provide insights into thermal stability.
N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin serves as an important reference standard in pharmaceutical research. Its applications include:
This compound exemplifies how structural modifications can lead to variations in pharmacological profiles, providing valuable insights into antibiotic development and safety assessment.
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3